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Compound of Interest

Compound Name: Seliciclib Carboxylic Acid-d7

Cat. No.: B12373013 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview and detailed protocols for

conducting bioavailability studies of Seliciclib, a cyclin-dependent kinase (CDK) inhibitor,

utilizing isotopic labeling techniques. The information is intended for researchers, scientists,

and professionals involved in drug development and pharmacokinetic analysis.

Introduction
Seliciclib (also known as R-roscovitine or CYC202) is an orally bioavailable small molecule

inhibitor of several CDKs, including CDK2, CDK7, and CDK9.[1][2] Understanding its

bioavailability is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Isotopic labeling, employing stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C),

offers a robust method for determining absolute bioavailability and characterizing the

absorption, distribution, metabolism, and excretion (ADME) of a drug.[3][4] This technique

allows for the simultaneous administration of an oral dose of the unlabeled drug and an

intravenous (IV) microdose of the labeled drug, enabling precise pharmacokinetic

measurements by mass spectrometry.[5][6][7]

Mechanism of Action: CDK Inhibition

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b12373013?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC2360206/
https://en.wikipedia.org/wiki/Seliciclib
https://www.medchemexpress.com/r-roscovitine-d7.html
https://pubmed.ncbi.nlm.nih.gov/22519368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7383911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7042009/
https://isotope.bocsci.com/resources/achieving-accuracy-in-pharmacokinetics-with-stable-isotopes.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seliciclib exerts its anti-cancer effects by competing with ATP for the binding site on CDKs.[8][9]

This inhibition disrupts the cell cycle and can induce apoptosis in cancer cells.[8][10]

Specifically, Seliciclib has been shown to have potent activity against CDK2/cyclin E,

CDK7/cyclin H, and CDK9/cyclin T1.[9] The inhibition of CDK7 and CDK9 can lead to a

reduction in the phosphorylation of RNA polymerase II, thereby inhibiting transcription and

leading to the downregulation of anti-apoptotic proteins like Mcl-1.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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